

Physicochemical properties of 2,2-Dibromoacetamide for research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-Dibromoacetamide**

Cat. No.: **B1617630**

[Get Quote](#)

In-Depth Technical Guide to 2,2-Dibromoacetamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, research applications, and available experimental data for **2,2-Dibromoacetamide** (CAS No. 598-70-9). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

2,2-Dibromoacetamide is a halogenated amide that has found utility in various research contexts. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,2-dibromoacetamide	
CAS Number	598-70-9	[1]
Molecular Formula	C ₂ H ₃ Br ₂ NO	[1]
Molecular Weight	216.86 g/mol	[1]
Melting Point	154 °C	[1]
Boiling Point	284.76 °C (Predicted)	[1]
Solubility	Soluble in DMSO (10 mM)	
Appearance	Solid	

Research Applications

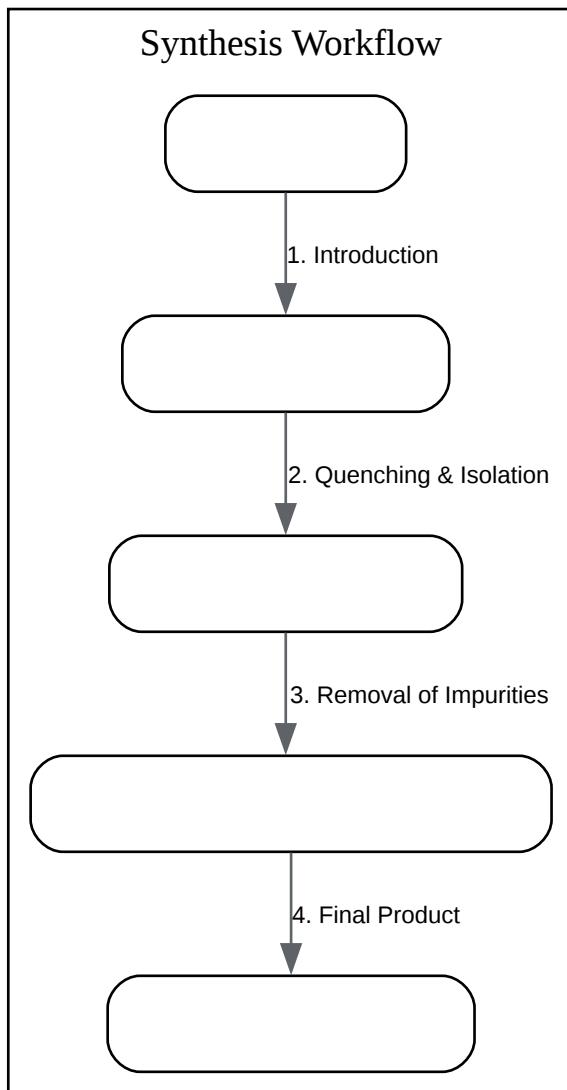
2,2-Dibromoacetamide has been identified as a versatile compound in pharmacological and cell biology research. It is also recognized as a disinfection by-product (DBP) in drinking water.

Pharmacology and Cell Biology

In pharmacological research, **2,2-Dibromoacetamide** is utilized to investigate the interactions between ligands and their corresponding receptors, particularly in binding site studies. Its utility extends to cell biology, where it has been employed as an inhibitor. Research has indicated that **2,2-Dibromoacetamide** can interact with ion channels and peptides, suggesting a potential for broader biological activity that warrants further investigation.

Toxicology and Genotoxicity

As a disinfection by-product, the toxicological profile of **2,2-Dibromoacetamide** has been a subject of study. It has demonstrated cytotoxicity in Chinese hamster ovary (CHO) cells, with a reported LC₅₀ of 12.2 µM after a 72-hour exposure. Furthermore, the compound has been shown to be genotoxic in a Single Cell Gel Electrophoresis (SCGE) Comet assay with CHO cells.


Experimental Protocols & Analytical Methods

While specific detailed protocols for the synthesis and various applications of **2,2-Dibromoacetamide** are not extensively documented in readily available literature, general methodologies for its analysis and for related compounds can be adapted.

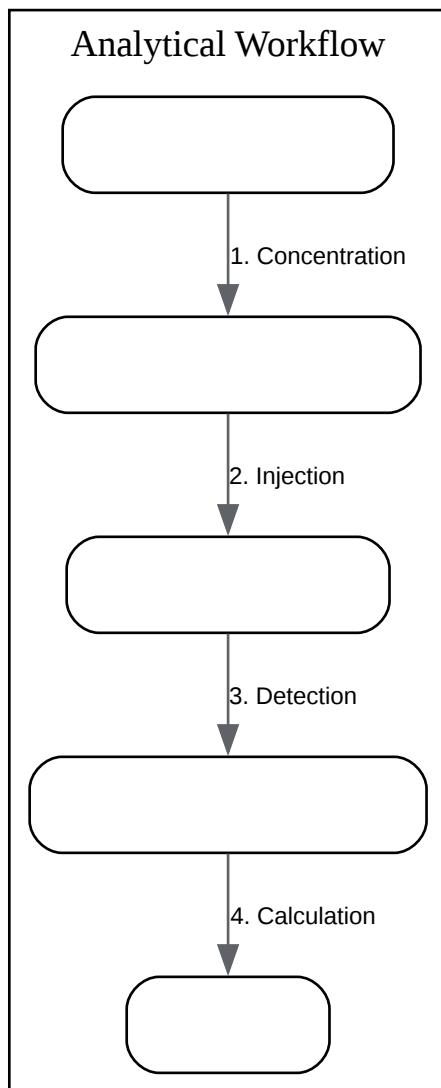
Synthesis

A general approach for the synthesis of related haloacetamides involves the reaction of an appropriate starting material with a brominating agent. For instance, the synthesis of N-bromoacetamide, a related compound, can be achieved by reacting acetamide with bromine in the presence of a base like potassium hydroxide. A similar principle could be applied for the synthesis of **2,2-Dibromoacetamide**, likely starting from acetamide or a derivative and employing a suitable brominating agent under controlled conditions.

A generalized workflow for a potential synthesis is outlined below:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,2-Dibromoacetamide**.


Analytical Detection

Standard analytical techniques can be employed for the detection and quantification of **2,2-Dibromoacetamide**.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile organic compounds. For the analysis of amides like **2,2-Dibromoacetamide** in water samples, a derivatization step may be necessary to improve volatility and chromatographic performance.

- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is suitable for the analysis of non-volatile or thermally labile compounds in aqueous samples. It has been used for the analysis of the related compound, 2,2-dibromo-2-cyanoacetamide.

The general workflow for the analytical detection of **2,2-Dibromoacetamide** in a water sample is depicted below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dibromoacetamide | 598-70-9 | AAA59870 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Physicochemical properties of 2,2-Dibromoacetamide for research applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617630#physicochemical-properties-of-2-2-dibromoacetamide-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com